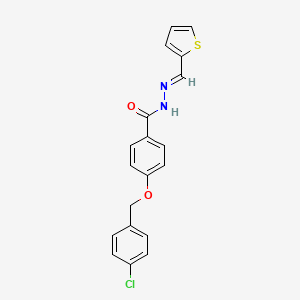

![molecular formula C15H10BrN3O2 B11998698 4-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11998698.png)

4-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MAO-B-IN-30 is a selective and potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine. This compound is known for its ability to cross the blood-brain barrier and has shown antiproliferative activity. It is used in the study of Parkinson’s-type neurological disorders due to its ability to reduce levels of tumor necrosis factor-alpha, interleukin-6, and nuclear factor kappa B in organisms .

准备方法

The preparation of MAO-B-IN-30 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . For industrial production, high-throughput screening assays are employed to identify and optimize MAO-B inhibitors. These assays involve the use of fluorescence probes to measure MAO-B activity under optimized conditions, including enzyme sources, substrate concentrations, incubation volume, and reaction time .

化学反应分析

MAO-B-IN-30 undergoes various chemical reactions, including oxidation and reduction. Monoamine oxidases, including MAO-B, catalyze the oxidation of monoamines by employing oxygen to remove their amine group . The enzyme’s active site consists of a hydrophobic cavity that interacts with the flavin cofactor and extends to the protein surface . Common reagents used in these reactions include oxygen and various substrates such as dopamine and benzylamine. The major products formed from these reactions are the corresponding aldehydes, hydrogen peroxide, and ammonia or substituted amines .

科学研究应用

MAO-B-IN-30 has a wide range of scientific research applications. It is primarily used in the study of Parkinson’s disease, where it helps reduce the degradation of dopamine by inhibiting central MAO activity . Additionally, MAO-B inhibitors like MAO-B-IN-30 are being explored for their potential in treating other neurodegenerative diseases such as Alzheimer’s disease and amyotrophic lateral sclerosis . In the field of chemistry, MAO-B-IN-30 is used to study the structure-activity relationship of MAO-B inhibitors and to develop new potent and selective candidates for MAO-B-driven diseases .

作用机制

The mechanism of action of MAO-B-IN-30 involves the inhibition of the MAO-B enzyme, which catalyzes the oxidative deamination of various amine substrates, including dopamine . By inhibiting MAO-B, MAO-B-IN-30 increases the synaptic availability of these neurotransmitters, leading to enhanced neurotransmission. The compound interacts with critical amino acid residues in the enzyme’s active site, such as tyrosine-435, tyrosine-326, cysteine-172, and glutamine-206 . This interaction prevents the enzyme from breaking down neurotransmitters, thereby exerting its therapeutic effects.

相似化合物的比较

MAO-B-IN-30 is unique in its ability to cross the blood-brain barrier and its potent inhibitory activity against MAO-B. Similar compounds include selegiline and rasagiline, which are also selective MAO-B inhibitors used in the treatment of Parkinson’s disease . Another compound, 1-(3-(4-tert-butylphenoxy)propyl)pyrrolidine, has shown even higher potency than MAO-B-IN-30, with an IC50 value of 2.7 nM . These compounds share a common mechanism of action but differ in their potency, selectivity, and ability to cross the blood-brain barrier.

属性

分子式 |

C15H10BrN3O2 |

|---|---|

分子量 |

344.16 g/mol |

IUPAC 名称 |

4-bromo-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |

InChI |

InChI=1S/C15H10BrN3O2/c16-10-7-5-9(6-8-10)14(20)19-18-13-11-3-1-2-4-12(11)17-15(13)21/h1-8,17,21H |

InChI 键 |

VWPDISBHGQKPGY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998617.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998618.png)

![1-(2-Hydroxy-1-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-1-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea](/img/structure/B11998628.png)

![Methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998638.png)

![(4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone](/img/structure/B11998652.png)

![N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11998673.png)

![2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride](/img/structure/B11998677.png)